(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
Description
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is an organotin compound featuring a central isopropylidene-bridged biphenyleneoxy core substituted with tributylstannane groups. Organotin compounds like tributylstannane (CAS 56573-85-4) are known for their toxicity and regulatory restrictions , suggesting that this compound may share similar environmental and safety concerns.
Properties
CAS No. |
24291-51-8 |
|---|---|
Molecular Formula |
C39H68O2Sn2 |
Molecular Weight |
806.4 g/mol |
IUPAC Name |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
Scientific Research Applications
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Functional Group Variations
*Estimated based on structural analogs.
Key Differences
- Toxicity: Tributylstannane derivatives are notably toxic and regulated, unlike diols or diamines .
- Thermal Stability : Dianhydride derivatives (e.g., CAS 1052-38-6) exhibit high thermal stability for polyimide synthesis , whereas diacrylates (e.g., CAS 4687-94-9) are reactive crosslinkers .
- Molecular Weight : The tributylstannane derivative has a significantly higher molecular weight (~860 g/mol) compared to diols (~316–344 g/mol) or diamines.
Diol Derivatives
- 2,2'-Isopropylidenebis(p-phenyleneoxy)diethanol (CAS 901-44-0): Used in coatings due to its moderate water solubility (111.8 mg/L) and high boiling point (495°C) .
- 1,1'-Isopropylidenebis(p-phenyleneoxy)dipropan-2-ol (CAS 116-37-0): Critical for improving adhesion in aminoplast-metal interfaces, with a melting point of 48–49°C .
Dianhydride and Diamine Derivatives
Organotin Compounds
- Tributylstannane (CAS 56573-85-4) : A precursor in organic synthesis; its analogs are restricted due to environmental persistence and toxicity .
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